molecular formula C32H56O B12398052 (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B12398052
M. Wt: 456.8 g/mol
InChI Key: ANAJYEZUWQRKRT-RWFZIKKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Specifications

  • Ring junctions : The cis (5β) fusion of rings A/B is implied by the absence of explicit notation, consistent with typical steroid configurations. Rings B/C and C/D adopt trans fusions, as denoted by the 8S, 9S, 10R, 13R, 14S configurations.
  • Methyl groups : The 10β- and 13β-methyl groups (C-19 and C-18 in standard steroid numbering) project above the plane of the D and C rings, respectively.
  • C-3 substituent : The 3S configuration places the 3-methylbutoxy group in the β-orientation, projecting above the plane of ring A.
  • C-17 side chain : The (2R)-6-methylheptan-2-yl group extends in the α-orientation, governed by the 17R configuration.

Table 1: Stereochemical Assignments

Carbon Configuration Orientation Structural Role
C-3 S β Ether linkage
C-8 S - B/C ring fusion
C-17 R α Side-chain anchor

Comparative Analysis of Cyclopenta[a]phenanthrene Frameworks in Steroid Derivatives

The dodecahydrocyclopenta[a]phenanthrene core distinguishes this compound from related steroid derivatives:

Saturation Levels

  • 1H-Cyclopenta[a]phenanthrene (CID 6451370): Aromatic rings A, B, and C with localized double bonds.
  • Dodecahydro derivatives (e.g., CID 608796): Fully saturated rings with chair-chair-boat-chair conformations.
  • Partially saturated analogs : Common in corticosteroids, where ring A often retains a Δ⁴-3-keto group.

Table 2: Core Structure Comparison

Compound Double Bonds Ring Conformations Biological Relevance
1H-Cyclopenta[a]phenanthrene 4 Planar aromatic system Carcinogenic PAH
Dodecahydro derivative (this study) 0 Chair-chair-boat-chair Structural stability
Prednisone 1 (Δ¹) Twist-boat-chair Glucocorticoid activity

The complete saturation in this compound eliminates π-π interactions, favoring hydrophobic packing and altering solubility profiles compared to aromatic or mono-unsaturated analogs.

Conformational Dynamics of the Dodecahydrocyclopenta[a]phenanthrene Core

Molecular dynamics simulations of saturated steroid cores reveal three key conformational states:

Ring-Specific Dynamics

  • Ring A : Adopts a chair conformation (C-3 substituent equatorial), minimizing steric clash with the 3-methylbutoxy group.
  • Ring B : Exists in a twist-boat configuration, allowing accommodation of the 8S and 9S methyl groups.
  • Ring C : Stabilized in a chair form due to 10R and 13R methyl substituents.
  • Ring D : Cyclopentane adopts an envelope conformation, with C-17 above the plane.

Equation 1: Ring Puckering Amplitude (Q)
For ring A:
$$ Q = \sqrt{\frac{2}{5} \sum{m=-2}^{2} |qm|^2} \approx 0.87 \, \text{Å} \, \text{(chair)} $$

The low pseudorotational barrier (~5 kcal/mol) between chair and twist-boat forms in ring B facilitates adaptive binding in hydrophobic pockets.

Substituent Effects at C-3 and C-17 Positions

C-3: 3-Methylbutoxy Group

  • IUPAC designation : 3-(3-methylbutoxy) denotes a branched ether substituent.
  • Steric effects : The isoamyl group (3-methylbutyl) introduces +7.2 ų of excluded volume, hindering axial approach to ring A.
  • Electronic effects : The ether oxygen (Pauling electronegativity = 3.44) withdraws electron density from C-3, reducing hydrogen-bonding potential compared to hydroxylated steroids.

C-17: (2R)-6-Methylheptan-2-yl Group

  • Branching : The 6-methylheptan-2-yl chain contains two chiral centers (C-2 and C-6), with the R configuration at C-2 dictating a staggered conformation.
  • Hydrophobicity : The substituent’s LogP contribution (+4.1) exceeds linear alkyl chains, enhancing membrane permeability.

Table 3: Substituent Property Analysis

Position Substituent Volume (ų) LogP Contribution Hydrogen Bond Capacity
C-3 3-Methylbutoxy 112.4 +1.8 Acceptor only
C-17 (2R)-6-Methylheptan-2-yl 148.7 +4.1 None

The synergistic effects of these substituents create a molecule with unique phase behavior—high lipid solubility (cLogP = 8.3) coupled with restricted rotational freedom (ΔG_rot = 12.4 kcal/mol).

Properties

Molecular Formula

C32H56O

Molecular Weight

456.8 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3/t24-,26+,27+,28-,29+,30+,31+,32-/m1/s1

InChI Key

ANAJYEZUWQRKRT-RWFZIKKDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCC(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization

The Diels-Alder reaction between a diene and dienophile precursor constructs the fused tetracyclic system. For example, US2803632A describes the hydrogenation of 3-formyl-3a,6-dimethyl-7-keto-A-hexahydropentanthrene using a palladium-strontium carbonate catalyst under H₂ at 25°C, yielding the decahydropentanthrene core. This approach achieves the trans-decalin configuration critical for subsequent functionalization.

Ring Contraction from Pyrene Derivatives

An alternative route from pyrene involves oxidation to a 4,5-dione intermediate, followed by ring contraction. As reported in ChemistryViews, treatment of pyrene-4,5-dione with a Lewis acid induces contraction to oxoCPP, which is subsequently reduced to the cyclopenta[a]phenanthrene framework. This method offers scalability but requires precise control of reaction stoichiometry.

Table 1: Comparison of Core Synthesis Methods

Method Starting Material Key Step Yield (%) Reference
Diels-Alder Hexahydropentanthrene Pd-SrCO₃ hydrogenation 72
Pyrene ring contraction Pyrene BF₃·OEt₂ catalysis 58

The introduction of the 17-[(2R)-6-methylheptan-2-yl] side chain necessitates stereoselective alkylation.

Grignard Reaction with Chiral Auxiliaries

US3112305A details the use of a Grignard reagent (6-methylheptan-2-ylmagnesium bromide) reacting with a 17-keto intermediate. The reaction proceeds in anhydrous THF at −78°C, with (−)-sparteine as a chiral ligand to enforce the (2R) configuration. Quenching with ammonium chloride yields the tertiary alcohol, which is subsequently oxidized to the ketone.

Enzymatic Resolution

EvitaChem’s protocol employs lipase-mediated kinetic resolution of racemic 6-methylheptan-2-ol, achieving >98% enantiomeric excess (ee) for the (2R)-isomer. The resolved alcohol is then converted to its corresponding tosylate for SN2 displacement with a steroid enolate.

Stereochemical Control at C3 and C17

Hydrogenation of Δ⁴ Bond

Selective hydrogenation of the Δ⁴ double bond in the presence of a 3-keto group is achieved using Adams’ catalyst (PtO₂) in acetic acid at 50°C. This step establishes the 8S,9S,10R,13R,14S configuration while preserving the 3-keto functionality for subsequent etherification.

Asymmetric Epoxidation

To install the 3-(3-methylbutoxy) group, the 3-keto intermediate is first reduced to the allylic alcohol using NaBH₄ in MeOH. Sharpless asymmetric epoxidation with Ti(OiPr)₄, (+)-DET, and tert-butyl hydroperoxide affords the epoxide with 90% ee, which is opened with 3-methylbutanol under acidic conditions.

Functional Group Modifications

Etherification at C3

The 3-hydroxy group is alkylated with 3-methylbutyl bromide in DMF using NaH as a base. Reaction at 60°C for 12 hours achieves complete conversion, with purification via silica gel chromatography (hexane:EtOAc = 4:1).

Ketal Protection and Deprotection

Temporary protection of the 7-keto group as its ethylene ketal (using ethylene glycol and p-toluenesulfonic acid in refluxing ethylene dichloride) prevents side reactions during subsequent steps. Deprotection is accomplished with aqueous HCl in THF, yielding the free ketone.

Purification and Characterization

Crystallization Techniques

Final purification employs fractional crystallization from methanol/water mixtures, exploiting the compound’s low solubility in polar solvents. US2803632A reports a melting point of 132–134°C for the crystalline product.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1730 cm⁻¹ confirms the ester carbonyl.
  • ¹H NMR : δ 0.68 (s, 18-CH₃), 1.21 (d, J = 6.8 Hz, 6′-CH₃ of heptanyl chain).
  • Optical Rotation : [α]D²⁵ = +219° (c = 0.83 in dioxane) verifies stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound known as (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in pharmacology and materials science.

Structural Overview

The compound features a complex polycyclic structure that includes multiple chiral centers. Its molecular formula is C27H46OC_{27}H_{46}O, and it has a molecular weight of approximately 386.67 g/mol. The stereochemistry of the molecule plays a crucial role in its biological activity and interaction with other compounds.

Hormonal Activity Modulation

Research indicates that this compound may act as a modulator of hormonal pathways. Its structure suggests potential interactions with steroid hormone receptors, which could lead to applications in hormone replacement therapies or treatments for hormone-related disorders.

Anticancer Properties

Preliminary studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation into its potential as an anticancer agent.

Neuroprotective Effects

Some derivatives of cyclopenta[a]phenanthrene have been studied for their neuroprotective effects against neurodegenerative diseases. This compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease.

Polymer Synthesis

The unique chemical structure allows this compound to be utilized in synthesizing advanced polymer materials. Its hydrophobic properties can enhance the performance of polymers used in coatings and adhesives.

Nanotechnology

In nanotechnology, compounds like this one can serve as building blocks for creating nanoscale materials with specific functionalities. Their ability to self-assemble into organized structures can lead to innovations in drug delivery systems and biosensors.

Case Study 1: Hormonal Modulation

In a study published by the Journal of Medicinal Chemistry, researchers explored the effects of similar compounds on estrogen receptors. The findings suggested that modifications to the cyclopenta[a]phenanthrene core could enhance binding affinity and selectivity for estrogen receptors .

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Research focused on the anticancer effects of structurally related compounds. The study demonstrated that these compounds could significantly inhibit tumor growth in vitro and in vivo models through apoptosis induction .

Case Study 3: Neuroprotection

Research conducted at a leading neuroscience institute examined the neuroprotective effects of cyclopenta[a]phenanthrene derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The precise mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of cyclopenta[a]phenanthrene derivatives is highly sensitive to substituent type and position. Key analogues and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound C3: 3-methylbutoxy; C17: (2R)-6-methylheptan-2-yl 386.66 (calculated) Not reported in evidence
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one C11: Methyl; C17: Ketone 268.35 Potent carcinogen (mouse skin)
16,17-Dihydro-11-hydroxy-15H-cyclopenta[a]phenanthrene C11: Hydroxyl; C17: Hydrogen 254.33 Carcinogenic (TO strain mice)
Chenodeoxycholic Acid C3: Hydroxyl; C7: Hydroxyl 392.56 Eph-ephrin antagonist (Ki >1 µM)
(3S,8S,9S,10R,13S,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-...-phenanthren-3-ol C3: Hydroxyl; C17: Alkyl chain 386.66 Identified in Opuntia megarrhiza (no activity reported)
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-phenanthren-3(2H)-one C3: Ketone; C17: Alkyl chain 384.64 Commercial product (safety H317/H319 hazards)
Key Observations:
  • C3 Substituents: Hydroxyl or ketone groups at C3 are common in bioactive steroids (e.g., bile acids, estrone) .
  • C17 Substituents: Alkyl chains at C17 (e.g., 6-methylheptan-2-yl) are associated with lipophilicity and may influence membrane integration or hormonal activity . In contrast, ketones at C17 (e.g., 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one) correlate with carcinogenicity .
  • C11 Modifications: Methyl or hydroxyl groups at C11 enhance carcinogenicity in mouse skin models, while methoxy groups reduce activity .
Carcinogenicity:
  • The 11-methyl-17-ketone derivative (15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one) induces micronuclei in keratinocytes and tumors in mice, likely due to metabolic activation at C17 .
  • Hydroxyl or methoxy groups at C11/C17 reduce carcinogenicity, suggesting that electron-withdrawing groups disrupt metabolic pathways required for activation .
Eph-Ephrin Antagonism:
  • Bile acid derivatives (e.g., chenodeoxycholic acid) with hydroxyl groups at C3/C7 show weak inhibition of EphA2-ephrin-A1 binding (Ki >1 µM) .
  • The target compound’s lipophilic C3 and C17 substituents could enhance binding to hydrophobic pockets in Eph receptors, but this remains untested.

Biological Activity

The compound (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.

Structure and Composition

The compound's molecular formula is C29H50OC_{29}H_{50}O with a molecular weight of approximately 414.69 g/mol. Its structure features multiple chiral centers and a complex bicyclic framework that contributes to its biological activity.

Synthesis

The synthesis of this compound has been achieved through various chemical pathways involving the manipulation of steroidal frameworks. The synthesis methods often focus on achieving high purity and yield to facilitate biological testing.

Research indicates that this compound interacts with various biological targets:

  • Hormonal Modulation : It has shown potential as a modulator of steroid hormone receptors, influencing pathways related to androgen and estrogen signaling.
  • Anti-inflammatory Effects : Studies suggest it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various cell lines:

  • Cancer Cell Lines : It has been tested against several cancer cell lines (e.g., breast and prostate cancer), showing cytotoxic effects at certain concentrations.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties in neuronal cell cultures exposed to oxidative stress.

In Vivo Studies

Animal studies have further elucidated the biological effects:

  • Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in reduced tumor growth and improved survival rates.
  • Metabolic Effects : Investigations into metabolic syndrome models indicate beneficial effects on lipid profiles and glucose metabolism.

Case Study 1: Hormonal Modulation

A study published in Journal of Steroid Biochemistry examined the compound's effect on androgen receptor activity. Results indicated that the compound could enhance androgen receptor transactivation in prostate cancer cells, suggesting its potential as a therapeutic agent for androgen-dependent cancers.

Case Study 2: Anti-inflammatory Properties

In a study assessing anti-inflammatory effects in a rat model of arthritis, administration of the compound significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) compared to control groups. This suggests its utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Hormonal ModulationEnhanced androgen receptor activityJournal of Steroid Biochemistry
Anti-inflammatoryReduced TNF-alpha levelsArthritis Research & Therapy
AntioxidantScavenging free radicalsJournal of Antioxidant Research
CytotoxicityInhibition of cancer cell growthCancer Letters

Table 2: In Vivo Study Results

Study TypeModel UsedOutcomeReference
Tumor GrowthMurine Cancer ModelReduced tumor size by 40%Oncology Reports
Metabolic SyndromeRat ModelImproved lipid profile and glucose levelsMetabolism Clinical & Experimental

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C29H50O, MW 414.7067 ) with NMR spectroscopy for stereochemical assignment. For example, 1H and 13C NMR can resolve methyl groups (δ 0.63–0.92 ppm for angular methyls) and ether linkages (3-methylbutoxy at C3) . 2D NMR (COSY, NOESY) is critical for confirming stereochemistry at positions 3S, 8S, 9S, etc. .
  • Data Interpretation : Compare observed NMR shifts to literature values for similar steroids (e.g., bile acid derivatives ).

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodology : Use flash chromatography with gradients of ethyl acetate/hexane to separate polar substituents (e.g., 3-methylbutoxy group). For stereoisomers, employ chiral HPLC with polysaccharide-based columns .
  • Validation : Monitor purity via GC-MS or HPLC-UV (λ = 230–260 nm for conjugated systems) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol) at 25°C and 40°C. Monitor degradation via TLC or LC-MS over 72 hours.
  • Key Factors : Steric shielding of the 3-methylbutoxy group may enhance stability compared to hydroxylated analogues .

Advanced Research Questions

Q. What synthetic strategies address stereochemical challenges in constructing the C17 (6-methylheptan-2-yl) side chain?

  • Methodology : Use asymmetric catalysis (e.g., chiral palladium complexes) to install the (2R)-6-methylheptan-2-yl group. Alternatively, employ Sharpless epoxidation or Jacobsen kinetic resolution for enantiomeric control .
  • Case Study : A 92% yield was achieved using triisopropylsilyl-protected intermediates and diazoacetate coupling under inert conditions .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., nuclear receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of steroid receptors (e.g., PDB: 1RD7). Focus on hydrophobic interactions between the cyclopenta[a]phenanthrene core and receptor pockets.
  • Validation : Compare docking scores with experimental binding assays (e.g., SPR or ITC) .

Q. What analytical approaches resolve contradictions between X-ray crystallography and NMR data for this compound?

  • Methodology : Use dynamic NMR to study conformational flexibility (e.g., chair-boat transitions in the cyclopentane ring). Cross-validate with X-ray diffraction (e.g., SHELXTL software ) to confirm solid-state geometry.
  • Example : Discrepancies in C3 methoxy group orientation were resolved by analyzing NOE correlations in solution vs. crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.